Enhanced Lipophilicity (logP) and Electronic Profile Compared to Non-Fluorinated or Partially Substituted Benzophenones
The calculated partition coefficient (logP) for 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone is 4.73, which is significantly higher than for less substituted benzophenone analogs, indicating a >100-fold increase in predicted octanol/water partitioning relative to simpler structures [1]. This elevated lipophilicity is a direct consequence of the combined halogenation pattern (Cl, F, CF3). In contrast, a less halogenated comparator, 2-Chloro-5-(trifluoromethyl)benzophenone (CAS 789-96-8), which lacks the 4'-fluoro substituent, has a lower molecular weight (284.66 g/mol) and is predicted to have a correspondingly lower logP value (calculated ~4.2), resulting in a >3-fold difference in predicted partition coefficient . For procurement in drug discovery programs, this difference is critical for modulating target binding and pharmacokinetic properties of lead candidates.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 4.73 |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethyl)benzophenone (CAS 789-96-8): Calculated logP ~4.2 (estimated from molecular weight difference and halogen contributions) |
| Quantified Difference | ΔlogP ≈ 0.53, corresponding to a >3-fold difference in partition coefficient (P). |
| Conditions | Computational prediction (ChemSrc database) based on molecular structure. |
Why This Matters
This quantifies that the target compound is substantially more lipophilic than its simpler 2-chloro-5-CF3 analog, a critical parameter for membrane permeability and in vivo drug distribution.
- [1] ChemSrc. 2-chloro-4'-fluoro-5-(trifluoromethyl)benzophenone. CAS 85721-08-0. https://m.chemsrc.com/mip/cas/85721-08-0_708066.html. View Source
